(3-Ethylpentan-3-yl)phosphane

Description

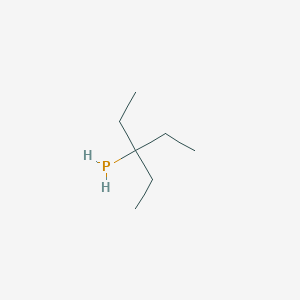

“(3-Ethylpentan-3-yl)phosphane” is a primary phosphane with the chemical formula C₇H₁₇P, featuring a branched 3-ethylpentan-3-yl substituent bonded to a phosphorus atom. The compound belongs to the organophosphorus family, characterized by a single alkyl chain (R) attached to the phosphorus center (RPH₂) . Its structure imparts unique steric and electronic properties: the bulky, branched alkyl group increases steric hindrance, while the electron-donating nature of the alkyl substituent enhances the electron density at the phosphorus atom. This contrasts with tertiary phosphanes (e.g., triphenylphosphane) or phosphane oxides, where substituents and oxidation states significantly alter reactivity and applications .

Properties

CAS No. |

89634-34-4 |

|---|---|

Molecular Formula |

C7H17P |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3-ethylpentan-3-ylphosphane |

InChI |

InChI=1S/C7H17P/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 |

InChI Key |

ISAQKGFPYXDZBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)P |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpentan-3-yl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpentan-3-yl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the presence of a suitable solvent .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, which have significant applications in various chemical processes .

Scientific Research Applications

(3-Ethylpentan-3-yl)phosphane has several scientific research applications:

Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (3-Ethylpentan-3-yl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the lone pair of electrons on the phosphorus atom, which can form bonds with electrophilic carbon atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares “(3-Ethylpentan-3-yl)phosphane” with structurally related phosphanes:

Key Observations:

- Electronic Effects : Unlike tertiary phosphanes (e.g., Ph₃P), which are widely used in catalysis due to their electron-withdrawing aryl groups, the electron-donating alkyl group in “this compound” may favor nucleophilic reactivity at phosphorus .

- Hydrophilicity : The absence of polar groups (e.g., P=O) results in lower hydrophilicity compared to phosphane oxides, impacting pharmacokinetic profiles in biological applications .

Stability and Reactivity

- Oxidation Sensitivity : Primary phosphanes like “this compound” oxidize readily to phosphane oxides, unlike tertiary phosphanes (e.g., Ph₃P), which are more stable .

- Metal Coordination : Tertiary phosphanes (R₃P) form stable complexes with transition metals (e.g., Au, Pt), whereas primary phosphanes (RPH₂) are less effective ligands due to weaker P–metal bonds and steric constraints .

Physicochemical Properties

- Solubility: The branched alkyl chain enhances solubility in nonpolar solvents compared to aryl phosphanes.

- Thermal Stability : Steric hindrance may reduce thermal stability relative to linear alkyl phosphanes (e.g., Et₃P).

Research Findings and Implications

- Anticancer Potential: While tertiary phosphane-gold(I) complexes dominate anticancer research, the bulky alkyl group in “this compound” could be explored for novel metal complexes with tailored lipophilicity and selectivity .

- Drug Design : Introducing a phosphane oxide group (P=O) to “this compound” could enhance hydrophilicity and stability, aligning with strategies to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.